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Compound of Interest

Compound Name: JTV-519 fumarate

Cat. No.: B2872935 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for managing the potential proarrhythmic effects of

JTV-519 fumarate (also known as K201) during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JTV-519 fumarate?

JTV-519 fumarate is a 1,4-benzothiazepine derivative that primarily acts as a stabilizer of the

ryanodine receptor 2 (RyR2) in the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][2] By

binding to RyR2, JTV-519 helps to keep the channel in its closed state during diastole, thereby

reducing abnormal calcium (Ca²⁺) leak from the SR.[1][3] This action is the basis for its

investigation as an antiarrhythmic agent in conditions associated with SR Ca²⁺ leak, such as

catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure.[1][4]

Q2: If JTV-519 is an antiarrhythmic, why is there concern about proarrhythmic effects?

While JTV-519's primary target is the RyR2 channel, it is also known to be a multi-channel

blocker, affecting other cardiac ion channels.[2][3] Notably, it inhibits the rapid component of the

delayed rectifier potassium current (IKr), the inward rectifier potassium current (IK1), the late

sodium current (INa), and the L-type calcium current (ICa).[2][5] Blockade of the IKr current can

lead to a prolongation of the cardiac action potential duration (APD) and the QT interval on an

electrocardiogram (ECG), which is a known risk factor for the life-threatening arrhythmia,

Torsades de Pointes (TdP).[6][7]
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Q3: What is the role of FKBP12.6 (calstabin2) in the action of JTV-519?

The precise role of FKBP12.6 (also known as calstabin2) in mediating the effects of JTV-519 is

a subject of ongoing research. Some studies suggest that JTV-519 increases the binding

affinity of FKBP12.6 to the RyR2 complex, which contributes to the stabilization of the channel.

[2][4] However, other research indicates that JTV-519 can suppress spontaneous Ca²⁺ release

from the SR independently of its interaction with FKBP12.6.[8] Therefore, while the interaction

with FKBP12.6 may play a role, it may not be the sole mechanism for JTV-519's RyR2-

stabilizing effects.

Q4: At what concentrations are the proarrhythmic effects of JTV-519 typically observed?

The proarrhythmic potential of JTV-519 is concentration-dependent. The half-maximal inhibitory

concentration (IC50) for IKr suppression by JTV-519 has been reported to be approximately 1.2

µM in guinea-pig ventricular myocytes.[6] It is crucial to carefully consider the concentration

range in your experiments, as concentrations leading to significant IKr blockade may increase

the risk of proarrhythmic events.

Q5: How can I assess the proarrhythmic risk of JTV-519 in my experiments?

A comprehensive assessment of proarrhythmic risk, in line with the principles of the

Comprehensive in Vitro Proarrhythmia Assay (CiPA), is recommended.[9][10] This involves a

multi-pronged approach:

Ion Channel Screening: Evaluate the effects of JTV-519 on multiple cardiac ion channels

(hERG/IKr, Nav1.5, Cav1.2, etc.) to determine its potency and selectivity.[9]

In Silico Modeling: Utilize computational models of the cardiac action potential to integrate

the ion channel data and predict the net effect on ventricular repolarization.[10]

Cellular Electrophysiology: Conduct experiments using human-derived cardiomyocytes (e.g.,

induced pluripotent stem cell-derived cardiomyocytes, iPSC-CMs) to assess the effects of

JTV-519 on action potential duration and morphology.[11]

In Vivo Studies: In animal models, monitor for ECG changes, particularly QT interval

prolongation, and the incidence of arrhythmias.[12]
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Observed Issue Potential Cause Recommended Action

Unexpected prolongation of

action potential duration (APD)

or QT interval.

Blockade of the IKr current by

JTV-519.

- Verify the concentration of

JTV-519 used. - Perform

concentration-response

experiments to determine the

threshold for this effect. -

Consider using a lower

concentration of JTV-519 if the

primary goal is to study RyR2

stabilization.

Induction of early

afterdepolarizations (EADs) or

Torsades de Pointes (TdP)-like

arrhythmias.

Significant IKr blockade

leading to excessive APD

prolongation.

- Immediately discontinue the

administration of JTV-519 in

the experiment. - Review the

experimental conditions (e.g.,

electrolyte concentrations,

pacing rate) as hypokalemia or

bradycardia can exacerbate

IKr blocker-induced

proarrhythmia.[13]

Reduced contractility or

negative inotropic effect.

Inhibition of L-type calcium

current (ICa) and/or SERCA.[3]

[14][15]

- Measure ICa to quantify the

inhibitory effect of JTV-519 at

the concentrations used. -

Assess sarcoplasmic reticulum

Ca²⁺ load to determine if

SERCA inhibition is a

contributing factor.

Lack of effect on reducing

spontaneous Ca²⁺ release

(Ca²⁺ sparks/waves).

- The experimental model may

not exhibit the specific type of

RyR2 dysregulation that JTV-

519 is effective against. -

Insufficient concentration of

JTV-519.

- Confirm the presence of

diastolic Ca²⁺ leak in your

control conditions. - JTV-519

has been shown to be effective

in models of Ca²⁺ overload

induced by ouabain.[3] -

Perform a concentration-

response study to ensure an
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effective concentration is being

used.

Quantitative Data Summary

Parameter
Species/Mod

el
Condition

JTV-519

Concentratio

n

Effect Reference

IKr Inhibition

(IC50)

Guinea-pig

ventricular

myocytes

Whole-cell

voltage clamp
1.2 µM

50%

inhibition of

IKr

[6]

SR Ca²⁺

Leak

Hypoxic HL-1

cardiomyocyt

es

Fluo-5N

probe
1 µM

35%

reduction in

Ca²⁺ leak

[16][17]

SR Ca²⁺

Leak

Control HL-1

cardiomyocyt

es

Fluo-5N

probe
1 µM

52%

reduction in

Ca²⁺ leak

[16][17]

RyR2 Gene

Expression

Control HL-1

cardiomyocyt

es

qPCR 1 µM 89% increase [16]

Skeletal

Muscle

Fatigability

Wild-type

mice with

heart failure

In vivo
0.5

mg·kg⁻¹·h⁻¹

Increased

time to 50%

fatigue

[18]

Experimental Protocols
Protocol 1: Assessment of SR Ca²⁺ Leak Using Confocal
Microscopy

Cell Preparation: Isolate ventricular myocytes from the animal model of interest or use

cultured cardiomyocytes (e.g., iPSC-CMs).

Dye Loading: Incubate cells with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) according

to the manufacturer's protocol.
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Perfusion: Place the cells in a perfusion chamber on the stage of a confocal microscope.

Perfuse with a physiological salt solution.

Baseline Recording: Record spontaneous Ca²⁺ release events (sparks and waves) under

baseline conditions.

JTV-519 Application: Perfuse the cells with the desired concentration of JTV-519 fumarate
for a specified incubation period.

Post-Treatment Recording: Record Ca²⁺ sparks and waves in the presence of JTV-519.

Data Analysis: Quantify the frequency, amplitude, and duration of Ca²⁺ sparks and the

frequency of Ca²⁺ waves before and after JTV-519 application using appropriate software.

Protocol 2: Evaluation of IKr Inhibition Using Whole-Cell
Patch Clamp

Cell Preparation: Use a cell line stably expressing the hERG channel or freshly isolated

cardiomyocytes.

Patch Clamp Setup: Establish a whole-cell patch-clamp configuration.

Voltage Protocol: Apply a voltage protocol designed to elicit and measure the IKr tail current.

A typical protocol involves a depolarizing step to a positive potential followed by a

repolarizing step to a negative potential to record the deactivating tail current.

Baseline Current Measurement: Record the baseline IKr tail current in the control

extracellular solution.

JTV-519 Application: Perfuse the cell with a solution containing the desired concentration of

JTV-519.

Post-Treatment Current Measurement: After the drug effect has reached a steady state,

record the IKr tail current again.

Data Analysis: Measure the peak tail current amplitude before and after drug application to

calculate the percentage of inhibition. Repeat for multiple concentrations to generate a
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concentration-response curve and determine the IC50 value.

Visualizations
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May enhance binding

Binds and Stabilizes

Arrhythmias

Triggers

Click to download full resolution via product page

Caption: Signaling pathway of JTV-519 action on the RyR2 channel.
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Start: Proarrhythmic Risk Assessment of JTV-519

In Vitro Ion Channel Assay
(hERG, Nav1.5, Cav1.2)

In Silico Modeling
(AP Simulation)

Human iPSC-CM Assay
(APD & Arrhythmia)

Integrate Data and Assess Risk

Low Proarrhythmic Risk

No significant APD prolongation
or proarrhythmic signals

High Proarrhythmic Risk
(Further Investigation/Dose Adjustment)

Significant APD prolongation
or proarrhythmic signals
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Unexpected Experimental Outcome with JTV-519

Is APD or QT Prolonged?

Is Contractility Reduced?

No

Potential IKr Blockade.
Verify concentration.

Perform dose-response.

Yes

Is Ca²⁺ Leak Unchanged?

No

Potential ICa/SERCA Blockade.
Measure ICa and SR Ca²⁺ load.

Yes

Check model validity.
Verify JTV-519 concentration.

Yes

Refine Experimental Design

No

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: JTV-519 Fumarate and
Proarrhythmic Risk Management]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2872935#managing-potential-proarrhythmic-effects-
of-jtv-519-fumarate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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